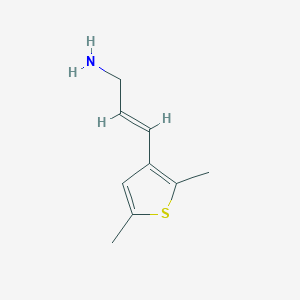

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine

Description

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine is a substituted enamine derivative featuring a thiophene ring with 2,5-dimethyl substituents and an amine group at the terminal position of the propenyl chain. This compound is of interest due to its structural hybridity, combining the electronic properties of the thiophene moiety with the hydrogen-bonding capability of the primary amine.

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H13NS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6H,5,10H2,1-2H3/b4-3+ |

InChI Key |

LPXFIUGNDMXBSX-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=C(S1)C)/C=C/CN |

Canonical SMILES |

CC1=CC(=C(S1)C)C=CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.

Methylation: The thiophene ring is then methylated at positions 2 and 5 using methyl iodide in the presence of a strong base like sodium hydride.

Introduction of the Allylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and Heck reaction, ensuring higher yields and purity.

Chemical Reactions Analysis

Petasis Reaction for Allyl Amine Formation

The Petasis reaction is a metal-free, three-component reaction that combines an aldehyde, a ketone, and a primary amine to form allyl amines. For the target compound, this method could be adapted by using 2,5-dimethylthiophen-3-carbaldehyde (as the aldehyde component), acetone (as the ketone), and propylamine (as the amine source). The reaction proceeds under mild conditions, typically in aqueous or organic solvents, to yield the desired allyl amine .

Reaction Mechanism :

-

Imine formation : The aldehyde reacts with propylamine to form an imine intermediate.

-

Ketone coupling : Acetone undergoes nucleophilic attack by the amine, forming a β-hydroxy amine intermediate.

-

Dehydration : Elimination of water produces the allyl amine product.

Advantages :

-

Metal-free and catalytic conditions.

-

Flexible substrate compatibility, including electron-donating substituents on the thiophene ring .

Multicomponent Reactions

Multicomponent reactions (MCRs) provide an efficient alternative for synthesizing complex molecules. For instance, barbituric acid has been combined with aryl aldehydes and 2-aminopyrimidine in refluxing ethanol to form pyrimido[4,5-d]pyrimidines . While this specific example involves heterocyclic rings, the principle of combining multiple reactants in a single step could be applied to thiophene derivatives.

Hypothetical Application :

-

2,5-Dimethylthiophen-3-carbaldehyde + propylamine + a ketone (e.g., acetone) could undergo a Petasis-like MCR to form the target compound.

-

Catalyst-free conditions : Refluxing in ethanol or similar solvents .

Condensation Reactions

Condensation reactions, such as the formation of α,β-unsaturated amines, are critical for constructing the propenylamine moiety. For example, (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one was synthesized via condensation of a thiophene aldehyde with a dimethylamine donor . Adapting this approach:

-

Aldol condensation : A thiophene aldehyde reacts with a ketone (e.g., acetone) to form a β-hydroxy ketone.

-

Imine formation : Reaction with propylamine to form the allyl amine.

Critical Factors :

-

Stereochemistry : The (E)-configuration is favored due to conjugation and steric effects .

-

Disorder in substituents : Methyl groups on the thiophene and amine may exhibit positional disorder in the crystal structure, as observed in related compounds .

Biological and Chemical Significance

Thiophene derivatives are widely studied for their therapeutic potential, including antimicrobial, antioxidant, and anticancer activities . Substituents like methyl groups at positions 2 and 5 enhance lipophilicity and biological activity, as seen in thienopyridine derivatives . The propenylamine group in the target compound may confer additional reactivity, enabling further functionalization or interaction with biological targets.

Reaction Data and Comparative Analysis

Below are key data points and comparisons derived from the synthesis methodologies:

Reaction Conditions and Yields

Structural and Reactivity Insights

-

Substituent effects : Electron-donating groups (e.g., methyl) on the thiophene enhance reactivity in multicomponent reactions .

-

Disorder in crystal structures : Methyl groups on thiophene and amine may exhibit positional disorder, as observed in related compounds .

-

Biological relevance : Thiophene derivatives with alkyl chains or amine groups show antimicrobial activity, suggesting potential applications .

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: The compound can act as a ligand in catalytic reactions.

Biology

Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine

Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique structural properties.

Industry

Materials Science: Employed in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific proteins or enzymes, altering their activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Functional Group Variations

Key structural analogs differ primarily in their functional groups and substitution patterns (Table 1):

*Calculated based on molecular formula.

The replacement of the ketone (-C=O) in analogs with an amine (-NH₂) in the target compound introduces hydrogen-bond-donor capacity, which may enhance solubility in polar solvents and alter biological target interactions .

Substituent Effects on Thiophene Ring

- Methyl vs. Methoxy Groups: The 2,5-dimethyl substitution on the thiophene ring (target compound) provides electron-donating effects, increasing electron density in the conjugated system compared to methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl in ).

- Heterocycle Variations : Replacing thiophene with oxane (as in ) shifts the heteroatom from sulfur (polarizable, π-electron-rich) to oxygen (more electronegative), altering dipole moments and hydrogen-bonding preferences .

Hydrogen Bonding and Crystal Packing

Crystallographic studies of related compounds reveal distinct packing motifs:

- The ketone analog () forms C–H⋯O hydrogen bonds (2.54–2.67 Å) and π-π interactions (centroid distance 3.81 Å) .

- The 3,4-dimethoxyphenyl analog () exhibits C–H⋯O bonds (2.72 Å) and extended π-π stacking (3.81 Å), stabilizing its lattice .

- Graph-set analysis () suggests such patterns could adopt $ R2^2(8) $ or $ R2^2(14) $ ring motifs .

Pharmacological and Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

- Lipophilicity : The 2,5-dimethylthiophene group increases logP compared to unsubstituted thiophene or oxane derivatives, enhancing membrane permeability .

- Stability : Amines are prone to oxidation; however, conjugation with the thiophene ring may mitigate degradation compared to aliphatic amines (e.g., impurities in ) .

- Bioactivity : Ketone analogs show antimicrobial and anti-inflammatory activities (), suggesting the amine derivative could interact with similar targets (e.g., enzymes via H-bond donation) .

Biological Activity

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine is a compound belonging to the thiophene class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.26 g/mol. The compound features a thiophene ring substituted with two methyl groups and an amine functional group, which contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N |

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=C(S1)C)C=CCN |

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its derivatives against various bacterial strains including Bacillus cereus, Escherichia coli, and Candida albicans. The minimal inhibitory concentration (MIC) values indicated promising antibacterial effects, particularly against Gram-positive bacteria .

Anticancer Properties

Thiophene derivatives have been reported to inhibit cancer cell proliferation. Specifically, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that regulate cell cycle progression and apoptosis.

Anti-inflammatory Effects

Thiophene-based compounds have shown potential as anti-inflammatory agents. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain derivatives exhibited IC50 values in the low micromolar range against COX enzymes, suggesting their efficacy in reducing inflammatory responses .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It potentially modulates pathways related to cell survival and apoptosis by affecting gene expression and protein interactions involved in these processes.

- Anti-inflammatory Mechanism : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators like prostaglandins.

Study on Antimicrobial Activity

A systematic evaluation of thiophene derivatives revealed that modifications at specific positions significantly influenced their antimicrobial potency. For example, the presence of electron-donating groups enhanced activity against E. coli and S. aureus while electron-withdrawing groups reduced it .

Study on Anti-inflammatory Activity

In vivo studies demonstrated that certain thiophene derivatives significantly reduced paw edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases. The compounds showed higher efficacy compared to standard anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine, and what key features should be analyzed?

- Methodological Answer :

- 1H and 13C NMR : Identify proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm, methyl groups at δ 2.0–2.5 ppm) and carbon signals for the conjugated system.

- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and C=C stretches (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., [M+H]+).

- UV-Vis : Analyze π→π* transitions of the thiophene and enamine system (λmax ~250–300 nm).

- Reference protocols from structurally related compounds for comparative analysis .

Q. What are the standard protocols for synthesizing this compound in a laboratory setting?

- Methodological Answer :

- Step 1 : Prepare 2,5-dimethylthiophene-3-carbaldehyde via Vilsmeier-Haack formylation.

- Step 2 : Perform a condensation reaction with a protected propargyl amine (e.g., using Knoevenagel or Claisen-Schmidt conditions) to form the α,β-unsaturated enamine.

- Step 3 : Deprotect the amine using acidic (HCl) or catalytic hydrogenation conditions.

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization.

- Validate purity via TLC and NMR .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer (MoKα radiation) to collect intensity data. Apply multi-scan absorption correction (e.g., SADABS) .

- Structure Solution : Employ SHELXS-97 for direct methods to solve the phase problem.

- Refinement : Refine using SHELXL-97 with full-matrix least-squares on F², optimizing parameters like anisotropic displacement for non-H atoms. Monitor R-factor convergence (target: R1 < 0.05) .

- Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and molecular geometry .

Q. What strategies are effective in resolving data contradictions when analyzing the compound’s hydrogen bonding network?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s formalism to identify patterns (e.g., chains, rings).

- Computational Validation : Compare experimental crystallographic data with DFT-optimized hydrogen bond geometries (e.g., bond lengths, angles).

- Multi-Dataset Comparison : Cross-reference with similar thiophene-amine systems to identify outliers or systematic errors .

Q. How does the thiophene ring influence the electronic properties of the compound, and what methods can quantify this effect?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and assess conjugation between the thiophene and enamine moieties.

- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials, correlating with electron-donating/withdrawing effects of methyl groups.

- Spectroscopic Correlation : Compare experimental UV-Vis λmax with TD-DFT predictions to validate electronic transitions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Account for solvent polarity in computational models (e.g., IEFPCM in Gaussian).

- Dynamic Effects : Include conformational averaging via molecular dynamics (MD) simulations.

- Referencing : Calibrate shifts using internal standards (e.g., TMS) and cross-check with databases like PubChem .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation.

- Spill Management : Absorb with vermiculite, transfer to sealed containers, and dispose via hazardous waste protocols.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.